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Compound of Interest

4-Methoxy-3-
Compound Name:

(trifluoromethoxy)benzaldehyde

cat. No.: B1325372

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the characterization, potential
applications, and detailed experimental protocols for 4-Methoxy-3-
(trifluoromethoxy)benzaldehyde and its derivatives. The inclusion of the trifluoromethoxy
group is a key strategy in modern medicinal chemistry to enhance metabolic stability,
lipophilicity, and bioavailability of drug candidates.[1][2]

Physicochemical Properties and Spectroscopic
Data

Derivatives of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde are of significant interest in drug
discovery. The parent compound possesses the following properties:

Property Value Reference
CAS Number 853771-90-1 [3]
Molecular Formula CoH7F303 [3]
Molecular Weight 220.15 g/mol [3]
Predicted XlogP 2.5 [4]

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1325372?utm_src=pdf-interest
https://www.benchchem.com/product/b1325372?utm_src=pdf-body
https://www.benchchem.com/product/b1325372?utm_src=pdf-body
https://www.researchgate.net/figure/IC50-values-and-dose-response-curves-of-designed-4-trifluoromethylisoxazoles-along-with_fig3_381340550
https://www.mdpi.com/1420-3049/30/14/3009
https://www.benchchem.com/product/b1325372?utm_src=pdf-body
https://www.researchgate.net/figure/List-of-natural-compounds-targeting-PI3K-AKT-mTOR-signaling-pathway-in-various-skin_tbl1_344366916
https://www.researchgate.net/figure/List-of-natural-compounds-targeting-PI3K-AKT-mTOR-signaling-pathway-in-various-skin_tbl1_344366916
https://www.researchgate.net/figure/List-of-natural-compounds-targeting-PI3K-AKT-mTOR-signaling-pathway-in-various-skin_tbl1_344366916
https://www.researchgate.net/figure/The-IC-50-values-obtained-for-cytotoxic-activity-in-human-cancer-cell-lines-versus_tbl2_335674421
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1325372?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control

of synthesized derivatives. Below are the expected and reported spectral data for the parent

compound and related structures.

Table 1: Predicted and Reported Spectroscopic Data for 4-Methoxy-3-

(trifluoromethoxy)benzaldehyde and Analogues

'H NMR 13C NMR Key IR Bands Mass Spec
Compound
(CDCls, 6 ppm) (CDCIs, 6 ppm) (cm™?) (mlz)
9.9 (s, 1H, CHO), 191 (CHO), 155
~2850, 2750
4-Methoxy-3- 7.6-7.8 (m, 2H, (C-0), 145 (C-
) (aldehyde C-H),
(trifluoromethoxy  Ar-H), 7.1-7.3 OCFs3), 131, 125,
~1700 (C=0), [M+H]*: 221.04
)benzaldehyde (m, 1H, Ar-H), 120 (q, J=257
_ ~1260 (C-0-C),
(Predicted) 3.9 (s, 3H, Hz, CF3), 115,
~1170 (C-F)
OCH5) 112, 56 (OCHs)
4- 9.88 (s, 1H), 7.83  190.8, 163.8, 2870, 2770,
Methoxybenzald (d, 2H), 7.01 (d, 132.0, 130.2, 1700, 1600, [M]*: 136.15
ehyde 2H), 3.88 (s, 3H)  114.9,55.6 1250
191.2, 138.5,
4- 10.11 (s, 1H), 135.5, 130.0,
(Trifluoromethyl) 8.01 (d, 2H), 126.2 (q, J=4 Not Reported Not Reported
benzaldehyde 7.85 (d, 2H) Hz), 123.7 (q,
J=273 Hz)
190.7, 155.2 (q,
4- 9.97 (s, 1H), 7.91  J=2 Hz), 134.8,
(Trifluoromethox (d, 2H), 7.35 (d, 131.7,121.2, Not Reported Not Reported
y)benzaldehyde 2H) 120.4 (q, J=259

Hz)

Note: Data for some compounds are from various sources and may have been recorded under

different conditions.
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Potential Applications in Drug Discovery

The trifluoromethoxy group can significantly enhance the pharmacological properties of a
molecule. It is known to improve metabolic stability, increase lipophilicity, and can serve as a
bioisostere for other functional groups.[1][2] These characteristics make 4-Methoxy-3-
(trifluoromethoxy)benzaldehyde derivatives promising candidates for:

e Anticancer Agents: The trifluoromethyl group, a related moiety, has been shown to enhance
the anti-cancer activity of various molecular scaffolds. For instance, a trifluoromethyl-
substituted isoxazole derivative showed an almost 8-fold increase in activity against MCF-7
breast cancer cells compared to its non-fluorinated analogue (ICso of 2.63 pM vs 19.72 pM).
[5][6] Derivatives of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde could potentially target
key signaling pathways in cancer, such as the PI3K/Akt or MAPK pathways.[7][8][9][10]

» Enzyme Inhibitors: Benzaldehyde derivatives have been investigated as inhibitors of various
enzymes. For example, hydrazones of 4-(trifluoromethyl)benzohydrazide have shown
inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)
with 1Cso values in the micromolar range.[11] Hydroxy- and methoxy-substituted
benzaldehyde derivatives have also been identified as tyrosinase inhibitors.[12]

Table 2: Biological Activities of Structurally Related Benzaldehyde Derivatives
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Compound Class Target/Cell Line Activity (ICso) Reference

Isoxazole-based
MCF-7 (Breast

trifluoromethyl 2.63 uM
o Cancer)
derivative
Thiazolo[4,5-
d]pyrimidine
i C32 (Melanoma) 87.4 uM
trifluoromethyl
derivatives
4-
) Acetylcholinesterase
(Trifluoromethyl)benzy 46.8 - 137.7 uM [11]
) (AChE)
lidene hydrazone
3,4-
dihydroxybenzaldehyd  Tyrosinase 0.3 uM [12]

e-O-ethyloxime

Experimental Protocols
Protocol 1: Synthesis of 4-Methoxy-3-
(trifluoromethoxy)benzaldehyde

This protocol is adapted from the synthesis of 4-(difluoromethoxy)-3-methoxybenzaldehyde.[13]
It involves the trifluoromethoxylation of vanillin (4-hydroxy-3-methoxybenzaldehyde).

Materials:

Vanillin

Trifluoromethoxylation reagent (e.g., a hypervalent iodine reagent like Togni's reagent)

Base (e.g., Potassium Carbonate, K2CO3)

Solvent (e.g., Acetonitrile, CHsCN)

Distilled water
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Ethyl acetate

Brine

Anhydrous sodium sulfate (Na2S0a)

Silica gel for column chromatography

Procedure:

To a solution of vanillin (1.0 eq) in acetonitrile, add K=COs (2.0 eq).
e Stir the mixture at room temperature for 15 minutes.
o Add the trifluoromethoxylation reagent (1.5 eq) portion-wise over 30 minutes.

« Stir the reaction mixture at room temperature and monitor its progress using Thin Layer
Chromatography (TLC).

e Upon completion, quench the reaction with distilled water.

o Extract the aqueous layer with ethyl acetate (3 x 50 mL).

o Combine the organic layers and wash with brine, then dry over anhydrous Naz2SOa.
« Filter the mixture and concentrate the solvent under reduced pressure.

» Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate
gradient to yield the pure 4-Methoxy-3-(trifluoromethoxy)benzaldehyde.

Protocol 2: General Characterization of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a
deuterated solvent (e.g., CDCls or DMSO-ds).

¢ Transfer the solution to a 5 mm NMR tube.
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e Acquire tH, 13C, and °F NMR spectra on a 400 MHz or higher spectrometer at room
temperature.

» Process the spectra and reference the chemical shifts to the residual solvent peak or an
internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

e Acquire the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory.

e Record the spectrum over a range of 4000-400 cm~1.
« ldentify characteristic absorption bands for key functional groups (e.g., C=0, C-O, C-F).
Mass Spectrometry (MS):

e Obtain the mass spectrum using a high-resolution mass spectrometer (HRMS) with an
electrospray ionization (ESI) source.

o Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

¢ Infuse the sample into the mass spectrometer and acquire the spectrum in positive or
negative ion mode.

o Determine the accurate mass of the molecular ion to confirm the elemental composition.

Protocol 3: In Vitro Anticancer Activity Assay (MTT
Assay)

Materials:
e Human cancer cell lines (e.g., MCF-7, A549)
o Complete growth medium (e.g., DMEM with 10% FBS)

o Phosphate-buffered saline (PBS)
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e Trypsin-EDTA

¢ Test compound stock solution (in DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

e Solubilization buffer (e.g., DMSO or a solution of SDS in HCI)

o 96-well plates

e Microplate reader

Procedure:

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and
incubate for 24 hours.

o Treat the cells with various concentrations of the test compound (typically from 0.1 to 100
puM) and a vehicle control (DMSO).

 Incubate the plates for 48-72 hours.

e Add MTT solution to each well and incubate for another 4 hours, allowing viable cells to form
formazan crystals.

» Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
o Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle control and determine the ICso
value (the concentration that inhibits 50% of cell growth).

Visualizations
General Synthetic Workflow
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General Workflow for Synthesis and Characterization
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Caption: General workflow for the synthesis and characterization of derivatives.

PI3K/Akt Sighaling Pathway in Cancer
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Potential Targeting of the PI3K/Akt Pathway in Cancer
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Caption: Potential inhibition of the PI3K/Akt signaling pathway by derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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